
3-Bromo-5-chloroaniline
Overview
Description
3-Bromo-5-chloroaniline (CAS: 96558-78-0) is a halogen-substituted aniline derivative with the molecular formula C₆H₅BrClN and an average molecular mass of 206.467 g/mol . The compound features a benzene ring substituted with bromine at position 3, chlorine at position 5, and an amino group (-NH₂) at position 1 (Figure 1). Its monoisotopic mass is 204.929389 g/mol, and its ChemSpider ID is 2341731 .
Scientific Research Applications
Organic Synthesis Intermediate
3-Bromo-5-chloroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure facilitates electrophilic aromatic substitution reactions, making it a valuable building block for various chemical syntheses. Researchers utilize it to create derivatives that can possess varied biological activities or functional properties.
Pharmaceutical Precursor
The compound's unique combination of halogen atoms allows it to act as a precursor for designing new pharmaceuticals. It has been explored for its potential in developing drugs targeting specific diseases due to its ability to modulate biological pathways effectively. For instance, studies have indicated its role in synthesizing compounds with anti-inflammatory and antimicrobial properties .
Material Science Applications
In material science, this compound is utilized in the development of functional materials with tailored properties. It can be incorporated into polymers or coatings to impart specific functionalities such as increased thermal stability or enhanced electrical conductivity. This application is particularly relevant in the development of advanced materials for electronics and nanotechnology.
Synthesis of Antimicrobial Agents
A notable study involved the synthesis of N'-substituted derivatives of this compound, which exhibited significant antimicrobial activity against various bacterial strains. The research highlighted how modifications to the aniline structure could enhance efficacy and reduce resistance profiles .
Development of Functional Polymers
Another case study focused on incorporating this compound into polymer matrices to create conductive materials for electronic applications. The resulting composites demonstrated improved electrical properties compared to unmodified polymers, showcasing the compound's potential in advancing material technologies.
Safety and Environmental Considerations
While this compound has numerous applications, it is essential to consider its safety profile. The compound is classified as corrosive and toxic upon exposure, necessitating proper handling procedures in laboratory settings. Safety data sheets recommend using personal protective equipment (PPE) such as gloves and goggles when working with this substance .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloroaniline involves its participation in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms affect the overall electronic properties of the molecule, making it more susceptible to electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Overview of Halogen-Substituted Anilines
Halogenated anilines are critical in medicinal chemistry due to their tunable electronic properties and versatility in drug design. Below is a comparative analysis of 3-bromo-5-chloroaniline and its analogs:
Table 1: Structural and Functional Comparison
Detailed Analysis
Electronic and Steric Effects
- Halogen Influence : Bromine and chlorine introduce steric bulk and moderate electronegativity, favoring electrophilic substitution reactions. Fluorine (in 5-bromo-3-chloro-2-fluoroaniline ) enhances electron-withdrawing effects, increasing reactivity in cross-coupling reactions .
- Methyl Group Impact : The methyl substituent in 3-bromo-5-methylaniline reduces polarity, improving lipid solubility for pharmacokinetic optimization .
Biological Activity
3-Bromo-5-chloroaniline (CAS No. 96558-78-0) is an aromatic amine that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHBrClN |
Molar Mass | 206.47 g/mol |
Density | 1.722 g/cm³ (predicted) |
Boiling Point | 284.1 °C (predicted) |
pKa | 2.47 (predicted) |
Log P (octanol/water) | 2.55 |
These properties indicate its potential for biological activity and its role as an intermediate in synthetic organic chemistry .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study focusing on the structure-activity relationship of various anilines demonstrated that halogen substitutions, particularly bromine and chlorine, enhance the compound's efficacy against certain bacterial strains. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. This inhibition can affect drug metabolism, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes .
Moreover, it has been investigated for its role in inhibiting Trypanosoma brucei AdoMetDC, an essential enzyme in the polyamine biosynthesis pathway critical for the survival of this parasite. The compound's structural features allow it to selectively inhibit this enzyme while sparing human homologs, highlighting its potential as a lead compound for anti-parasitic drug development .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction. The IC50 values observed were in the low micromolar range, indicating significant cytotoxicity against specific cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to their non-halogenated counterparts. The study concluded that the presence of halogen groups is crucial for increasing antimicrobial potency .
- Inhibition of AdoMetDC : In research focusing on new treatments for sleeping sickness caused by Trypanosoma brucei, compounds based on the structure of this compound were synthesized and tested. These compounds exhibited selective inhibition of AdoMetDC with promising results in cellular assays, indicating their potential as therapeutic agents against this disease .
- Cytotoxicity Studies : A comprehensive evaluation of the cytotoxic effects of various anilines, including this compound, was conducted using human cancer cell lines. Results indicated that this compound effectively induced cell death via apoptosis pathways, making it a candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and handling protocols for 3-Bromo-5-chloroaniline in laboratory settings?
- Answer : The compound (C₆H₅BrClN, MW 206.47) is a solid with a melting point of 38–42°C and a flashpoint of 126°C. It requires storage at 0–10°C under inert gas (e.g., nitrogen) to prevent oxidative degradation. Purity (>98% by GC) is verified via NMR structural confirmation and GC analysis. Handling precautions include using gloves, eye protection, and ventilation due to hazards (H302/H312/H332: harmful if swallowed, in contact with skin, or inhaled) .
Q. How can researchers ensure the stability of this compound during synthetic applications?
- Answer : Stability is maintained by avoiding prolonged exposure to air, which can lead to decomposition. Storage in amber vials under inert gas and refrigeration is critical. For reactions requiring elevated temperatures, monitor for discoloration (indicative of degradation) and validate purity post-reaction using GC or HPLC .
Advanced Research Questions
Q. What experimental strategies can be employed to study the microbial degradation of this compound?
- Answer : Artificial ecosystem selection (AES) is a promising approach. This involves inoculating microbial communities from activated sludge or contaminated sites into lab-scale bioreactors, selecting for degradation efficiency over generations. For example, Comamonas testosteroni strains (known to degrade 3-chloroaniline via chlorocatechol intermediates) could be tested for adaptation to this compound. DGGE analysis of 16S rRNA genes tracks community shifts during bioaugmentation .
Q. How do substituent positions (bromo, chloro) influence the degradation pathway of halogenated anilines?
- Answer : Substituent size and electron-withdrawing effects dictate enzyme specificity. For example, Moraxella sp. utilizes ortho-cleavage pathways for 4-chloroaniline, converting it to 4-chlorocatechol. The bromo substituent in this compound may sterically hinder catechol 1,2-dioxygenase, requiring engineered enzymes or consortia with broader substrate specificity. Mutagenesis studies can identify tolerance thresholds for bulky substituents .
Q. What analytical methods are recommended for identifying intermediates during this compound degradation?
- Answer : LC-MS or GC-MS is critical for detecting transient intermediates (e.g., halogenated catechols). NMR can confirm structural changes, such as dehalogenation or ring hydroxylation. For example, distal meta-cleavage of chlorocatechol produces yellow intermediates (λ~380 nm), detectable via UV-Vis spectroscopy .
Q. How can bioaugmentation challenges (e.g., microbial persistence) be addressed in wastewater treatment systems?
- Answer : Inoculated strains like C. testosteroni I2gfp often decline due to competition. Regular resupplementation or immobilization in biofilms enhances retention. Monitoring via fluorescent markers (e.g., GFP-tagged strains) and optimizing reactor conditions (e.g., C:N ratio, aeration) improve degradation efficiency. Community resilience can be assessed using metatranscriptomics .
Q. Methodological Considerations
Designing a biodegradation assay for halogenated anilines: Key parameters and controls
- Answer :
- Parameters : Substrate concentration (e.g., 100–500 ppm), pH (6–8), temperature (25–30°C), and dissolved oxygen.
- Controls : Autoclaved sludge (abiotic degradation), non-inoculated reactors (background activity).
- Analytics : Measure residual this compound via HPLC-UV and quantify dehalogenation (e.g., ion chromatography for Cl⁻/Br⁻ release).
- Reference : Adapt protocols from 3-chloroaniline studies, noting kinetic differences due to bromine’s higher atomic radius .
Q. Contradictions and Limitations
- Evidence Gaps : Direct studies on this compound are sparse; most data derive from analogs like 3-chloroaniline. Researchers must validate extrapolated mechanisms (e.g., ortho- vs. meta-cleavage) experimentally.
- Commercial Sources : While TCI provides purity data, independent validation (e.g., elemental analysis) is advised for critical applications .
Preparation Methods
Synthetic Routes and Methodologies
Reduction of 3-Bromo-5-Chloronitrobenzene
The most prevalent approach involves reducing 3-bromo-5-chloronitrobenzene to its corresponding aniline. This nitro-to-amine conversion employs diverse reducing agents, solvents, and conditions, as detailed below.
Iron/Acetic Acid Reduction
In a representative procedure, 3-bromo-5-chloronitrobenzene (23.6 g, 0.1 mol) is suspended in glacial acetic acid (200 mL) and cooled to 0°C. Iron powder (33.6 g, 0.6 mol) is added, and the mixture is stirred at 0°C for 2 hours before warming to room temperature for 16 hours. Filtration through diatomite, followed by ethyl acetate washing and concentration, yields 19.2 g (93%) of 3-bromo-5-chloroaniline as a brown liquid .
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Key advantages : High yield, cost-effective reagents.
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Limitations : Extended reaction time (18 hours total).
V-Brite B in Acetonitrile/Water
A faster alternative uses V-Brite B (6.96 g, 0.04 mol) in a mixture of anhydrous acetonitrile (10 mL) and water (5 mL). Heating at 80°C for 2 hours followed by ethyl acetate extraction affords 1.16 g (56%) of product .
-
Key advantages : Shorter reaction time (2 hours).
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Limitations : Moderate yield, higher reagent cost.
Stannous Chloride in Ethanol
Combining 3-bromo-5-chloronitrobenzene (2.36 g, 0.01 mol) with stannous chloride dihydrate (6.78 g, 0.03 mol) in ethanol (30 mL) at 80°C for 2 hours yields 1.63 g (79%) after extraction .
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Key advantages : Moderate yield, simple workup.
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Limitations : Use of toxic tin reagents.
Sodium Borohydride-Mediated Reduction
Sodium borohydride offers a milder reducing environment, though yields vary with solvent volume:
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Low solvent volume : 2.36 mL ethanol, 30°C, 2 hours → 53% yield .
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High solvent volume : 236 mL ethanol, 10°C, 2 hours → 50% yield .
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Key insight : Dilution inversely impacts yield, suggesting concentration-dependent reactivity.
Catalytic Hydrogenation with Raney-Ni
A scalable method employs Raney-Ni (0.001 mol) and ammonium formate (0.3 mol) in ethanol (189 mL) at 0°C. After 2 hours at 0°C and 1 hour at 80°C, filtration and concentration yield 93% product .
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Key advantages : High yield, catalytic efficiency.
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Limitations : Requires specialized catalyst handling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, CDCl₃) data consistently show:
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δ 3.80 (br, 2H, NH₂),
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δ 6.60–6.89 (m, 3H, aromatic) .
These signals confirm the amine group and monosubstituted aromatic pattern.
High-Performance Liquid Chromatography (HPLC)
Purity analyses reveal:
Comparative Analysis of Methods
Method | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Iron/Acetic Acid | Fe⁰ | Glacial AcOH | 18 | 93 | 93.2 |
V-Brite B | V-Brite B | Acetonitrile/H₂O | 2 | 56 | 86.4 |
Stannous Chloride | SnCl₂·2H₂O | Ethanol | 2 | 79 | 83.9 |
NaBH₄ (Low Solvent) | NaBH₄ | Ethanol | 2 | 53 | 90.0 |
NaBH₄ (High Solvent) | NaBH₄ | Ethanol | 2 | 50 | 90.2 |
Raney-Ni/HCOONH₄ | Raney-Ni/HCOONH₄ | Ethanol | 3 | 93 | 93.2 |
Key observations :
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Iron/Acetic Acid and Raney-Ni methods balance high yield and purity.
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V-Brite B sacrifices yield for speed.
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NaBH₄ systems favor purity over efficiency.
Mechanistic Considerations
Nitro group reduction proceeds via intermediate nitroso and hydroxylamine species, with final deoxygenation to the amine. Iron-mediated reductions likely follow a single-electron transfer pathway, whereas catalytic hydrogenation involves surface adsorption on Raney-Ni. Borohydride systems may operate through hydride transfer but require protic solvents for efficacy .
Industrial Scalability and Cost
Properties
IUPAC Name |
3-bromo-5-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRLVWWPRAQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914459 | |
Record name | 3-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38762-41-3, 96558-78-0 | |
Record name | 4-Bromo-2-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-5-CHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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